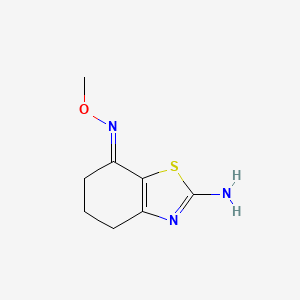

7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction .Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical and Chemical Properties Analysis

This would involve studying properties such as melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research on the synthesis and properties of derivatives related to 7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine reveals the diversity of synthetic pathways and the structural complexities of these compounds. For instance, Pozharskii et al. (1998) discuss the synthesis of 1-(N-Nitrosoalkylamino)benzimidazoles, shedding light on the intricacies of nitrosation reactions and structural isomerism due to hindered rotation around specific bonds (Pozharskii et al., 1998). This research highlights the foundational chemistry that could be applicable to the synthesis and understanding of this compound derivatives.

Pharmacological Applications

Falch et al. (1999) delve into the pharmacological potential of certain derivatives, specifically focusing on selective inhibitors of glial GABA uptake. Their research on the enantiomers of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole and analogs offers insights into the selectivity and potency of these compounds in inhibiting GABA uptake in glial versus neuronal cells, which may inform future studies on related compounds for neurological applications (Falch et al., 1999).

Material Science and Dyeing Properties

In material science and dye application, Georgiadou and Tsatsaroni (2002) investigated the dyeing properties of heterocyclic amines, including derivatives of benzothiazole, which are used to color cellulose acetate in various hues. Their study on the effects of heterocyclic ring substituents and the diazo and coupling components on dye coloration could potentially extend to the application of this compound derivatives in material science (Georgiadou & Tsatsaroni, 2002).

Anticancer and Antimicrobial Research

The exploration of novel compounds for anticancer and antimicrobial applications is a critical area of research. Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes containing benzimidazole ligands, including derivatives similar to the compound of interest, assessing their potential as anticancer agents. Their findings on structure-activity relationships, cytotoxicity against various cancer cell lines, and the importance of metal coordination in enhancing biological activity underscore the potential of these compounds in therapeutic applications (Ghani & Mansour, 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves the condensation of 2-aminothiophenol with 2-cyanobutanal followed by reduction and cyclization to form the desired product.", "Starting Materials": [ "2-aminothiophenol", "2-cyanobutanal", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophenol in methanol and add 2-cyanobutanal to the solution.", "Step 2: Add a catalytic amount of hydrochloric acid to the solution and stir at room temperature for 24 hours.", "Step 3: Add sodium borohydride to the reaction mixture and stir for an additional 24 hours.", "Step 4: Quench the reaction with water and extract the product with ethyl acetate.", "Step 5: Wash the organic layer with water and brine, then dry over magnesium sulfate.", "Step 6: Concentrate the solution and purify the product by column chromatography using a mixture of hexanes and ethyl acetate as the eluent." ] } | |

Numéro CAS |

1883022-66-9 |

Formule moléculaire |

C8H11N3OS |

Poids moléculaire |

197.26 g/mol |

Nom IUPAC |

7-methoxyimino-5,6-dihydro-4H-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C8H11N3OS/c1-12-11-6-4-2-3-5-7(6)13-8(9)10-5/h2-4H2,1H3,(H2,9,10) |

Clé InChI |

JINSUVKOWMQGSF-UHFFFAOYSA-N |

SMILES |

CON=C1CCCC2=C1SC(=N2)N |

SMILES canonique |

CON=C1CCCC2=C1SC(=N2)N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2993534.png)

![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(pyrrolidin-1-yl)methanone;hydrochloride](/img/structure/B2993538.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2993541.png)

![Methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2993547.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2993554.png)